molecular formula C13H20 B13807656 Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- CAS No. 55497-53-5

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-

Cat. No.: B13807656
CAS No.: 55497-53-5
M. Wt: 176.30 g/mol
InChI Key: BYDQKMZEOZVIJM-UHFFFAOYSA-N
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Description

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- is an organic compound with a unique structure that includes a cyclohexene ring substituted with a butenylidene group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- can be achieved through several methods. One common approach involves the pyrolysis of a precursor compound, such as a lower alkyloxycarbonyl or aryloxycarbonyl derivative . The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale pyrolysis processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- include other cyclohexene derivatives with different substituents, such as:

Uniqueness

What sets Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

55497-53-5

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

6-but-2-enylidene-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,8-9H,7,10H2,1-4H3

InChI Key

BYDQKMZEOZVIJM-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C1C(=CCCC1(C)C)C

Origin of Product

United States

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